molecular formula C8H6ClNO4 B3011396 Methyl 2-chloro-6-nitrobenzoate CAS No. 80563-87-7

Methyl 2-chloro-6-nitrobenzoate

Cat. No. B3011396
CAS RN: 80563-87-7
M. Wt: 215.59
InChI Key: USGSGFWEGZVPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates, which are characterized by a nitro group (-NO2) and a chloro group (-Cl) attached to a benzene ring that is further modified by a methyl ester group. While the provided papers do not directly discuss methyl 2-chloro-6-nitrobenzoate, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a chlorophenacyl bromide with a substituted benzoic acid in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method may be adaptable for the synthesis of methyl 2-chloro-6-nitrobenzoate by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods would likely be applicable in determining the structure of methyl 2-chloro-6-nitrobenzoate. The vibrational wavenumbers can be computed using HF and DFT methods, which are essential for understanding the molecular vibrations and the potential energy distribution within the molecule .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of methyl 2-chloro-6-nitrobenzoate, they do mention reactions involving similar nitro and chloro substituents. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions to afford compounds with a trisubstituted ethylenic double bond . Such reactivity suggests that methyl 2-chloro-6-nitrobenzoate may also participate in reactions that involve the nitro group or the chloro substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 2-chloro-6-nitrobenzoate can be deduced from their molecular structure. For example, the nitro group is often coplanar with the attached benzene ring, indicating conjugation with the π-electron system . The presence of intramolecular hydrogen bonds and the potential for intermolecular interactions can influence the compound's physical properties, such as its melting point and solubility . The first hyperpolarizability and infrared intensities reported for related compounds suggest that methyl 2-chloro-6-nitrobenzoate may also exhibit interesting optical and electronic properties .

Scientific Research Applications

Application in Electro-Optic Effects Study

  • Specific Scientific Field: Electro-Optics and Liquid Crystal Technology .
  • Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is used as a dopant in nematic liquid crystals (LCs) to improve their electro-optical responses . This compound, along with another organic compound “N-benzyl-2-methyl-4-nitroaniline (BNA)”, is doped in LCs to study their effects .
  • Methods of Application or Experimental Procedures: The study involves doping the LCs with “Methyl 2-chloro-6-nitrobenzoate” and BNA, and then measuring the electro-optical responses of the doped LCs . The fall time of the LC cells doped with these compounds is measured and compared with that of the pristine LC cell .
  • Results or Outcomes: The fall time of the LC cells doped with “Methyl 2-chloro-6-nitrobenzoate” and BNA is found to be faster than that of the pristine LC cell . Specifically, the fall time of the BNA-doped LC cell is fivefold faster, and that of the “Methyl 2-chloro-6-nitrobenzoate”-doped LC cell is threefold faster . The study concludes that “Methyl 2-chloro-6-nitrobenzoate” doping can be used to develop a high dielectric anisotropy (Δ ε) of LC mixture .

Application in Multistep Synthesis

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is used in multistep synthesis processes . It is involved in a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
  • Methods of Application or Experimental Procedures: The first step involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

Application in the Synthesis of Anticancer Drugs

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used as a material for the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

Application in Fluorodenitration

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

Application in the Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Esters

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “Methyl 2-chloro-6-nitrobenzoate” was used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

properties

IUPAC Name

methyl 2-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGSGFWEGZVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879309
Record name BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-nitrobenzoate

CAS RN

80563-87-7
Record name BENZOIC ACID, 2-CHLORO-6-NITRO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension containing 3.0 g (15 mmol) of 2-chloro-6-nitrobenzoic acid in 150 ml of dichloromethane was added 2.8 g (22 mmol) of oxalyl chloride followed by 0.055 ml (0.75 mmol) of N,N-dimethylformamide. The reaction was allowed to stir at room temperature for 2 h, quenched with 50 ml of methanol and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate. The organic phase was dried over magnesium sulfate. Filtration, removal of solvent and purification of the residue via biotage eluting with 10% ethyl acetate/hexanes gave 3.1 g (9-7%) of product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.055 mL
Type
catalyst
Reaction Step Three
Yield
9%

Synthesis routes and methods II

Procedure details

18.9 gm (86 mmols) of 2-chloro-6-nitro-benzoic acid chloride were added dropwise over a period of 10 minutes to 100 ml of methanol. The reaction mixture was refluxed for 4 hours and then evaporated in vacuo. The residue was treated with a little ice-cold methanol and filtered off.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.